molecular formula C12H10N2O B3031538 N-(pyridin-2-yl)benzamide CAS No. 4589-12-2

N-(pyridin-2-yl)benzamide

Cat. No.: B3031538
CAS No.: 4589-12-2
M. Wt: 198.22 g/mol
InChI Key: LZIJKEIPCFEOLH-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of N-heterocyclic amides It is characterized by the presence of a benzamide group attached to a pyridine ring at the nitrogen atom

Biochemical Analysis

Biochemical Properties

N-(pyridin-2-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with metal-organic frameworks, such as Fe2Ni-BDC, which act as catalysts in the amidation reaction between trans-1-nitro-phenylethylene and 2-aminopyridine . These interactions are essential for the synthesis of this compound and highlight its role in catalytic processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can activate human glucokinase, an enzyme involved in glucose metabolism, thereby impacting cellular energy production and metabolic regulation . This activation can lead to changes in gene expression and alterations in cellular signaling pathways, ultimately affecting cell function and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes, such as glucokinase, leading to their activation . This binding interaction enhances the catalytic activity of the enzyme, resulting in increased glucose metabolism. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained activity in in vitro and in vivo experiments . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy and long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively activate glucokinase and enhance glucose metabolism without causing adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications and minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound activates glucokinase, a key enzyme in glucose metabolism, leading to increased glucose utilization and energy production . This interaction affects the overall metabolic balance within cells and can influence other metabolic pathways, such as glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of this compound, influencing its activity and function. Studies have shown that this compound can be efficiently transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. For instance, this compound may localize to the nucleus, where it interacts with transcription factors and modulates gene expression . This subcellular localization is essential for understanding the precise mechanisms by which this compound exerts its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(pyridin-2-yl)benzamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Another method involves the oxidative amidation of aldehydes with aminopyridines using aqueous hydrogen peroxide as the oxidant. This metal-free approach is environmentally benign and proceeds in water, making it a practical alternative for synthesizing this compound .

Industrial Production Methods: Industrial production of this compound may involve the use of bimetallic metal-organic frameworks as catalysts. For instance, a bimetallic framework composed of iron and nickel cations bridged by 1,4-benzenedicarboxylic anions has been shown to efficiently catalyze the Michael addition amidation reaction of 2-aminopyridine and nitroolefins .

Chemical Reactions Analysis

Types of Reactions: N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative amidation with hydrogen peroxide yields this compound, while reduction with sodium borohydride can produce the corresponding amine derivative.

Scientific Research Applications

Comparison with Similar Compounds

N-(pyridin-2-yl)benzamide can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and participate in diverse chemical reactions makes it a valuable compound in various research fields.

Properties

IUPAC Name

N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-12(10-6-2-1-3-7-10)14-11-8-4-5-9-13-11/h1-9H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIJKEIPCFEOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277374
Record name N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4589-12-2
Record name Benzamide, N-2-pyridinyl-
Source DTP/NCI
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Record name N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(pyridin-2-yl)benzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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